molecular formula C7H3ClF3NO2 B146372 2-Chloro-5-nitrobenzotrifluoride CAS No. 777-37-7

2-Chloro-5-nitrobenzotrifluoride

Cat. No. B146372
CAS RN: 777-37-7
M. Wt: 225.55 g/mol
InChI Key: HQROXDLWVGFPDE-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzotrifluoride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structures have been studied extensively. These compounds are often used as intermediates in the synthesis of fine chemicals and pharmaceuticals due to their reactive nitro and halogen groups .

Synthesis Analysis

The synthesis of related compounds, such as 5-fluoro-2-nitrobenzotrifluoride, has been achieved using a continuous-flow millireactor system, which offers better control over impurities and higher process efficiency compared to traditional batch reactors . The synthesis of molecular salts of 2-Chloro-4-nitrobenzoic acid, which shares a similar structure to 2-Chloro-5-nitrobenzotrifluoride, has been performed using a crystal engineering approach . These methods highlight the importance of controlled reaction conditions and the potential for efficient synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic and X-ray diffraction techniques. For instance, the crystal structures of molecular salts of 2-Chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction . Similarly, the molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies . These analyses are crucial for understanding the geometry and electronic structure of such compounds.

Chemical Reactions Analysis

The reactivity of these compounds is significant in the synthesis of various heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the preparation of substituted nitrogenous heterocycles . The presence of nitro and halogen groups in these compounds facilitates a range of chemical transformations, which are essential for the development of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, thermal behavior, and magnetic properties, have been studied. The solubilities of 5-chloro-2-nitrobenzoates of rare earth elements were determined, and their thermal decomposition was analyzed . The magnetic, spectrochemical, and thermal properties of 2-chloro-5-nitrobenzoates of Co(II), Ni(II), and Cu(II) were also investigated, providing insights into their stability and reactivity . These properties are essential for the practical application and handling of these compounds in various industrial processes.

Scientific Research Applications

Continuous-Flow Synthesis

2-Chloro-5-nitrobenzotrifluoride has been synthesized in a continuous-flow millireactor system. This method offers enhanced mass and heat transfer rates, leading to better control over impurities and higher process efficiency compared to traditional batch reactors. It showcases the potential for commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration processes (Chen et al., 2020).

Physicochemical Properties of Metal Complexes

The physicochemical properties of 2-Chloro-5-nitrobenzoates, particularly when combined with metals like Co(II), Ni(II), and Cu(II), have been explored. These complexes are known for their distinct colors depending on the metal and have been studied for their magnetic, spectrochemical, and thermal properties. Their thermal stability is noteworthy but requires careful handling due to explosive decomposition above certain temperatures (Ferenc et al., 2006).

Spectroscopic and Docking Studies

Spectroscopic studies, including vibrational and electronic properties assessments, have been conducted on 2-Chloro-5-nitrobenzophenone derivatives. These studies delve into the structure, charge distribution, and chemical reactivity of the molecule, offering insights into its stability and potential applications in various fields like material science and pharmacology (Arulaabaranam et al., 2022).

Cytotoxic Properties and Crystal Structures

Certain derivatives, like the (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I) complex, have been characterized for their crystal structure and cytotoxic properties. These studies provide a foundation for understanding the interactions of such compounds with biological systems and their potential therapeutic applications (Wang & Shi, 2011).

Safety And Hazards

2-Chloro-5-nitrobenzotrifluoride is toxic in contact with skin and harmful if inhaled. It causes skin irritation and serious eye irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and its target organs include the respiratory system .

properties

IUPAC Name

1-chloro-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQROXDLWVGFPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061130
Record name 2-Chloro-5-nitrobenzotrifluoride
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Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitrobenzotrifluoride

CAS RN

777-37-7
Record name 2-Chloro-5-nitrobenzotrifluoride
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Record name Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-
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Record name 777-37-7
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Record name Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-
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Record name 2-Chloro-5-nitrobenzotrifluoride
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Record name 2-chloro-α,α,α-trifluoro-5-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
TC Frazier, CR WALTER Jr… - The Journal of Organic …, 1961 - ACS Publications
… In connection with the conversion of 2-chloro-5nitrobenzotrifluoride to 2-ethoxy-5-nitrobenzotrifluoride, the use of sodium ethoxide in ether gave a different compound the elemental …
Number of citations: 4 pubs.acs.org
SH Hsiao, CP Yang, SC Huang - European polymer journal, 2004 - Elsevier
… bis(ether amine), 1,5-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was synthesized in two steps starting from 1,5-dihydroxynaphthalene and 2-chloro-5-nitrobenzotrifluoride via …
Number of citations: 63 www.sciencedirect.com
IS Chung, SY Kim - Macromolecules, 2000 - ACS Publications
… ether (1), was prepared from 2-chloro-5-nitrobenzotrifluoride and 4-nitrophenol according to Scheme 1. 2-Chloro-5-nitrobenzotrifluoride was reacted with 4-nitrophenol in the presence …
Number of citations: 220 pubs.acs.org
A Shockravi, E Abouzari-Lotf… - Designed monomers and …, 2009 - Taylor & Francis
… (2-trifluoromethyl)4-aminophenoxy) phenyl ether] (DA), was successfully synthesized by refluxing dibenzosulfide (DH) and 2-chloro-5-benzotrifluoride 2-chloro5-nitrobenzotrifluoride in …
Number of citations: 11 www.tandfonline.com
CP Yang, SH Hsiao, MF Hsu - Journal of Polymer Science Part …, 2002 - Wiley Online Library
… 4,4′-Biphenol was reacted with 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate to yield the intermediate dinitro compound, which was subsequently reduced to …
Number of citations: 84 onlinelibrary.wiley.com
CP Yang, RS Chen, KH Chen - Journal of applied polymer …, 2005 - Wiley Online Library
… diamine monomer, 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane (2), was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 2…
Number of citations: 64 onlinelibrary.wiley.com
CP Yang, HC Chiang - Colloid and polymer science, 2004 - Springer
… fluorinated diamine monomer, 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene (II) was prepared via the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride …
Number of citations: 52 link.springer.com
S Dal Kim, S Lee, J Heo, SY Kim, IS Chung - Polymer, 2013 - Elsevier
… 2-chloro-5-nitrobenzotrifluoride as a starting material in two steps accordingáto the reaction sequence of Scheme 1. 2-Chloro-5-nitrobenzotrifluoride … 2-chloro-5-nitrobenzotrifluoride and …
Number of citations: 77 www.sciencedirect.com
CP Yang, SH Hsiao, KL Wu - Polymer, 2003 - Elsevier
… (ether amine) monomer, 2,3-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was prepared through the nucleophilic aromatic substitution reaction of 2-chloro-5-nitrobenzotrifluoride …
Number of citations: 125 www.sciencedirect.com
R Filler, H Novar - The Journal of Organic Chemistry, 1961 - ACS Publications
… intermediate, 2chloro-5-nitrobenzotrifluoride (III), which was prepared in 87% yield by nitration ofo-chlorobenzotrifluoride.4 In theory, both I and II could be obtained if either the nitro or …
Number of citations: 19 pubs.acs.org

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